Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg
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Overview
Description
The compound “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” is a peptide composed of a sequence of amino acids: glycine, alanine, proline, valine, proline, tyrosine, proline, aspartic acid, proline, leucine, glutamic acid, proline, and arginine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.
Scientific Research Applications
Peptides like “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as drugs for various diseases.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg: shares similarities with other peptides like:
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple proline residues, for example, can influence the peptide’s conformation and stability.
Properties
IUPAC Name |
4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUUFOXAJNOGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H98N16O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408346 |
Source
|
Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120944-72-1 |
Source
|
Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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